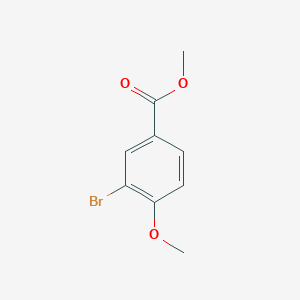![molecular formula C16H16Cl2N4O2 B185499 1-(4-Chlorophenyl)-3-[2-[(4-chlorophenyl)carbamoylamino]ethyl]urea CAS No. 6269-41-6](/img/structure/B185499.png)
1-(4-Chlorophenyl)-3-[2-[(4-chlorophenyl)carbamoylamino]ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-3-[2-[(4-chlorophenyl)carbamoylamino]ethyl]urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is synthesized using specific methods and has been studied for its mechanism of action and physiological effects.
Scientific Research Applications
1-(4-Chlorophenyl)-3-[2-[(4-chlorophenyl)carbamoylamino]ethyl]urea has been studied for its potential applications in the field of medicine. It has been found to exhibit anti-cancer properties and has been studied for its potential use in cancer therapy. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Mechanism Of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-[2-[(4-chlorophenyl)carbamoylamino]ethyl]urea involves its ability to inhibit the activity of specific enzymes that are essential for the growth and proliferation of cancer cells. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, this compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1-(4-Chlorophenyl)-3-[2-[(4-chlorophenyl)carbamoylamino]ethyl]urea have been studied extensively. This compound has been found to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, this compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
The advantages of using 1-(4-Chlorophenyl)-3-[2-[(4-chlorophenyl)carbamoylamino]ethyl]urea in lab experiments include its ability to selectively target cancer cells and its potential applications in the treatment of neurodegenerative disorders. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for the study of 1-(4-Chlorophenyl)-3-[2-[(4-chlorophenyl)carbamoylamino]ethyl]urea. These include further studies to determine its safety and efficacy in humans, the development of new synthesis methods to improve the purity of the product, and the identification of new potential applications for this compound in the field of medicine. Additionally, further studies are needed to determine the potential side effects of this compound and its interactions with other drugs.
Synthesis Methods
The synthesis of 1-(4-Chlorophenyl)-3-[2-[(4-chlorophenyl)carbamoylamino]ethyl]urea involves the reaction of 4-chlorophenyl isocyanate with 4-chlorophenyl carbamate in the presence of a base. The reaction is carried out under specific conditions, and the resulting product is purified using different methods. The purity of the product is essential for its applications in scientific research.
properties
CAS RN |
6269-41-6 |
|---|---|
Product Name |
1-(4-Chlorophenyl)-3-[2-[(4-chlorophenyl)carbamoylamino]ethyl]urea |
Molecular Formula |
C16H16Cl2N4O2 |
Molecular Weight |
367.2 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-[2-[(4-chlorophenyl)carbamoylamino]ethyl]urea |
InChI |
InChI=1S/C16H16Cl2N4O2/c17-11-1-5-13(6-2-11)21-15(23)19-9-10-20-16(24)22-14-7-3-12(18)4-8-14/h1-8H,9-10H2,(H2,19,21,23)(H2,20,22,24) |
InChI Key |
XLUJTXUIQHBVGV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)NCCNC(=O)NC2=CC=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NCCNC(=O)NC2=CC=C(C=C2)Cl)Cl |
Other CAS RN |
6269-41-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



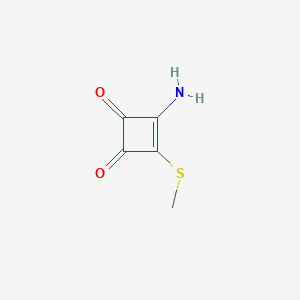
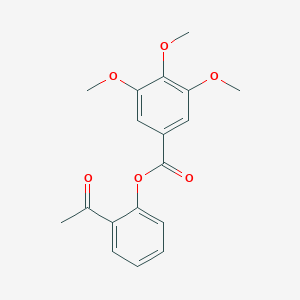
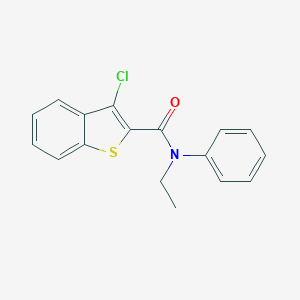
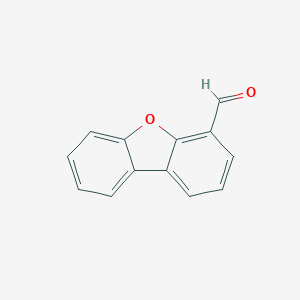
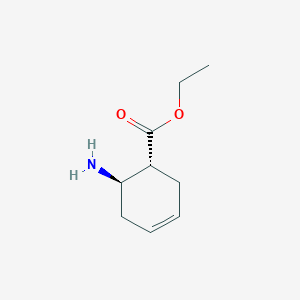
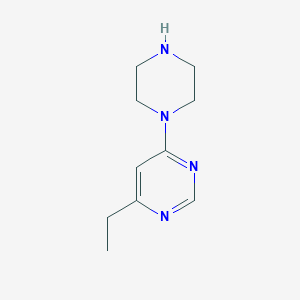
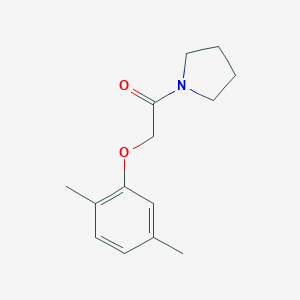
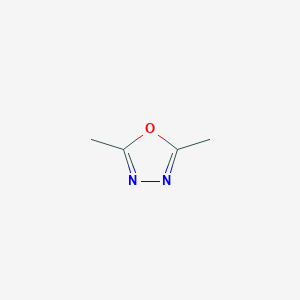
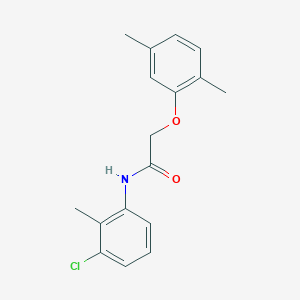
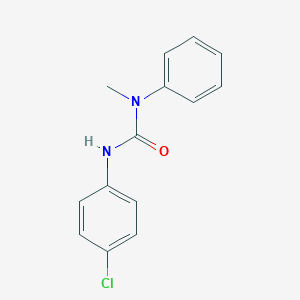
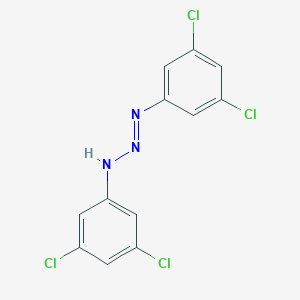
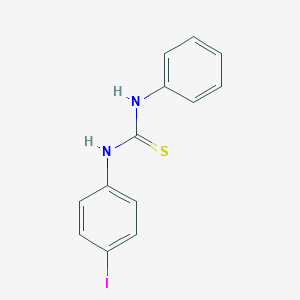
![N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B185438.png)
